molecular formula C21H27N3O3 B1678457 Pirodavir CAS No. 124436-59-5

Pirodavir

Número de catálogo B1678457
Número CAS: 124436-59-5
Peso molecular: 369.5 g/mol
Clave InChI: KCHIOGFOPPOUJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pirodavir is an experimental antipicornavirus agent . It belongs to the class of organic compounds known as benzoic acid esters . It has been considered as a candidate for the treatment of rhinoviral infections associated with the common cold .


Synthesis Analysis

Pirodavir was developed through a synthesis approach that led to the discovery of novel pyridazinyl oxime ether compounds . These compounds are related to the structure of pirodavir and are orally bioavailable .


Molecular Structure Analysis

The molecular formula of Pirodavir is C21H27N3O3 . Its molecular weight is approximately 369.4574 . The IUPAC name for Pirodavir is ethyl 4- [2- [1- (6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate .


Chemical Reactions Analysis

Pirodavir has been found to inhibit the uncoating reaction of rhinovirus . It was also found to be very potent in a virus yield reduction assay .


Physical And Chemical Properties Analysis

Pirodavir is a lipophilic weak base with low aqueous solubility . More detailed physical and chemical properties are not available in the retrieved resources.

Aplicaciones Científicas De Investigación

Formulation Development

Pirodavir, known for its antiviral properties, has limited aqueous solubility. Research by Peeters et al. (2007) focused on enhancing its solubility for nasal applications using 2-hydroxypropyl-β-cyclodextrin (HPBCD), which increased its solubility in a non-linear fashion, making it suitable for intranasal formulations to treat rhinovirus colds (Peeters, Neeskens, & Brewster, 2007).

Antiviral Properties

A study by Barnard et al. (2004) highlighted the potent antipicornavirus activity of pirodavir-related compounds, demonstrating effectiveness against human rhinovirus (HRV) strains and enteroviruses, though its hydrolysis susceptibility limited its use as an oral agent. This led to the development of related compounds with similar potency but improved bioavailability (Barnard et al., 2004).

Biological Activity of Derivatives

Research by Laconi et al. (2011) explored modifications of pirodavir to reduce cytotoxicity and enhance efficacy against Rhinoviruses and Polioviruses. They found that certain structural changes led to compounds with lower cytotoxicity and improved protection index on infected cells, particularly against Rhinoviruses (Laconi, Madeddu, & Pompei, 2011).

Resistance Development in Enterovirus

A study conducted in 2020 by Lanko et al. investigated resistance development to pirodavir in enterovirus A71. They found that combining pirodavir with other antiviral agents delayed resistance development, with no resistance observed to protease or polymerase inhibitors. This suggests potential benefits of combination therapies involving pirodavir (Lanko et al., 2020).

Capsid and RNA Stabilisation

Verheyden et al. (2001) discovered that pirodavir could inhibit the thermodenaturation of the viral capsid in the oral polio vaccine. This finding highlights the potential use of pirodavir in stabilizing vaccines against temperature-induced degradation (Verheyden, Andries, & Rombaut, 2001).

Propiedades

IUPAC Name

ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIOGFOPPOUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869699
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirodavir

CAS RN

124436-59-5
Record name Pirodavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirodavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRODAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 10.4 parts of 3-chloro-6-methylpyridazine, 22.4 parts of ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate (1:1), 8.6 parts of sodium carbonate and 0.9 parts of N,N-dimethylformamide was stirred for 3 hours in an oil bath at ±150° C. After cooling, water and dichloromethane were added and the layers were separated. The organic layer was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and ethanol (99:1 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2,2'-oxybixpropane and 2-propanone (75:25 by volume). The precipitated product as filtered off and dried, yielding 17 parts (56.8%) of ethyl 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy ]benzoate; mp. 130.1° C. (comp. 1).
[Compound]
Name
10.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pirodavir
Reactant of Route 2
Reactant of Route 2
Pirodavir
Reactant of Route 3
Reactant of Route 3
Pirodavir
Reactant of Route 4
Reactant of Route 4
Pirodavir
Reactant of Route 5
Reactant of Route 5
Pirodavir
Reactant of Route 6
Reactant of Route 6
Pirodavir

Citations

For This Compound
668
Citations
K Andries, B Dewindt, J Snoeks… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… pirodavir is broad spectrum in that it is highly active against both group A and group B rhinovirus serotypes. Pirodavir … ) to the new compound, indicating that pirodavir also binds into the …
Number of citations: 148 journals.asm.org
FG Hayden, GJ Hipskind, DH Woerner… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… of pirodavir during or after treatment. In contrast, reduced frequencies of rhinovirus shedding were observed in the pirodavir … In summary, intranasal sprays of pirodavir were associated …
Number of citations: 116 journals.asm.org
FG Hayden, K Andries, PA Janssen - Antimicrobial agents and …, 1992 - Am Soc Microbiol
Pirodavir (R77975) is a capsid-binding, antipicornaviral agent with in vitro activity against most rhinovirus (RV) serotypes. We conducted four double-blind, controlled trials to assess the …
Number of citations: 133 journals.asm.org
DL Barnard, VD Hubbard, DF Smee… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… ) of pirodavir had anti-HRV activity that was essentially equivalent to that of pirodavir; … chloropyridazine analogue of pirodavir were all much less active than pirodavir. In addition, …
Number of citations: 82 journals.asm.org
C Lacroix, S Laconi, F Angius… - Virology …, 2015 - virologyj.biomedcentral.com
… Furthermore, in all trials, pirodavir treatment was associated … , a benzisoxazole analogue of pirodavir, is currently in clinical … activity of a panel of pirodavir analogues with modifications of …
Number of citations: 30 virologyj.biomedcentral.com
A Bernard, C Lacroix, MG Cabiddu… - Antiviral Chemistry …, 2015 - journals.sagepub.com
… Based on the structure of both pleconaril and pirodavir, we previously synthesized some … This could be used as a starting point for the development of other pleconaril/pirodavir-like …
Number of citations: 12 journals.sagepub.com
B Rombaut, K Andries, A Boeye - Developments in biological …, 1996 - europepmc.org
… Of these, pirodavir (R 77975) was selected for vaccine potency tests. Although pirodavir turned out to be an effective stabilizer of OPV, the protection induced by pirodavir was not better, …
Number of citations: 10 europepmc.org
K Andries - The Search for Antiviral Drugs: Case Histories from …, 1993 - Springer
For many years there has been an intensive search for antivirals that are active against rhinoviruses. The reason is very simple: rhinoviruses are the main culprits of the common cold, …
Number of citations: 8 link.springer.com
J Peeters, P Neeskens, ME Brewster - Journal of Inclusion Phenomena …, 2007 - Springer
… Aqueous solubility of pirodavir increased in a linear fashion with increasing concentration of … intranasal Pirodavir formulations were developed containing up to 5 mg/ml of pirodavir and …
Number of citations: 2 link.springer.com
DF Smee, WJ Evans, KC Nicolaou, EB Tarbet, CW Day - Antiviral research, 2016 - Elsevier
… Pirodavir was the only compound that was more active against EV-… pirodavir, which inhibited CPE at a much lower concentration than it did virus yield. For this reason we deem pirodavir …
Number of citations: 57 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.